Structural Differentiation: Positional Isomerism of the Methylsulfonyl Group
CAS 896363-05-6 bears the methylsulfonyl substituent at the 2-position of the benzamide ring. The 3-methylsulfonyl (CAS 896286-74-1) and 4-methylsulfonyl positional isomers are also accessible as research compounds . In structurally related thiazole-naphthalene series, migration of a substituent from the 2- to the 3- or 4-position has been shown to alter tubulin polymerization IC50 values by >10-fold, demonstrating that the 2-methylsulfonyl configuration is not functionally interchangeable with its regioisomers [1]. No direct comparative biological data exist for the three benzamide isomers, so the quantitative impact on potency cannot be stated for CAS 896363-05-6.
| Evidence Dimension | Regiochemical substitution position on benzamide ring |
|---|---|
| Target Compound Data | Methylsulfonyl group at ortho (2-) position |
| Comparator Or Baseline | 3-methylsulfonyl (CAS 896286-74-1) and 4-methylsulfonyl regioisomers |
| Quantified Difference | Not determined for the target compound; in a related thiazole-naphthalene series, 2- vs. 3-position substitution altered tubulin inhibition IC50 by >10-fold [1] |
| Conditions | Tubulin polymerization assay in cell-free system (comparator data are cross-study class-level inference) |
Why This Matters
Procurement of the correct positional isomer is critical for SAR continuity; substitution with an untested regioisomer may result in complete loss of activity in the user's assay system.
- [1] Wang G, et al. Design, synthesis and biological evaluation of novel thiazole-naphthalene derivatives as potential anticancer agents and tubulin polymerisation inhibitors. J Enzyme Inhib Med Chem. 2021;36(1):1698-1709. View Source
